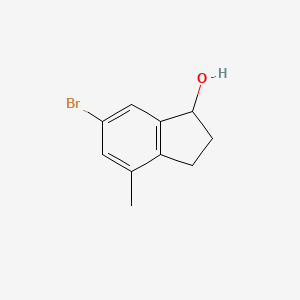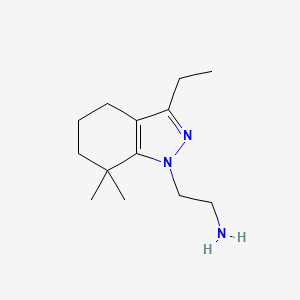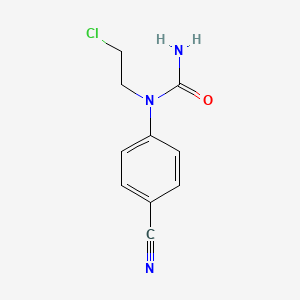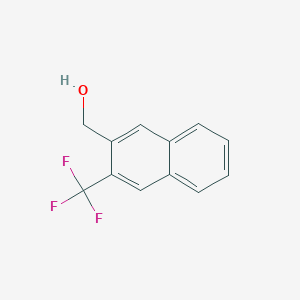
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction time, temperature, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4th position.
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound.
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Another brominated indene derivative with a different substitution pattern.
Uniqueness
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3 |
InChI Key |
YDQHLVYVDYZHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)

![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)





![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)


